Cas no 152264-24-9 (1-Azidobutan-2-ol)
1-Azidobutan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanol, 1-azido-
- 1-Azido-butan-2-ol
- 1-Azido-2-butanol
- AKOS010632331
- 152264-24-9
- SCHEMBL15892730
- 1-azidobutan-2-ol
- EN300-342739
- 1-Azidobutan-2-ol
-
- MDL: MFCD14652853
- Inchi: 1S/C4H9N3O/c1-2-4(8)3-6-7-5/h4,8H,2-3H2,1H3
- InChI Key: PBCLPMZFXYPPFZ-UHFFFAOYSA-N
- SMILES: C(N=[N+]=[N-])C(O)CC
Computed Properties
- Exact Mass: 115.074561919Da
- Monoisotopic Mass: 115.074561919Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 97.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 34.6Ų
1-Azidobutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A965793-25mg |
1-Azidobutan-2-ol |
152264-24-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A965793-50mg |
1-Azidobutan-2-ol |
152264-24-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A965793-250mg |
1-Azidobutan-2-ol |
152264-24-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-342739-0.05g |
1-azidobutan-2-ol |
152264-24-9 | 95% | 0.05g |
$101.0 | 2023-09-03 | |
| Enamine | EN300-342739-0.1g |
1-azidobutan-2-ol |
152264-24-9 | 95% | 0.1g |
$152.0 | 2023-09-03 | |
| Enamine | EN300-342739-0.25g |
1-azidobutan-2-ol |
152264-24-9 | 95% | 0.25g |
$216.0 | 2023-09-03 | |
| Enamine | EN300-342739-0.5g |
1-azidobutan-2-ol |
152264-24-9 | 95% | 0.5g |
$407.0 | 2023-09-03 | |
| Enamine | EN300-342739-1.0g |
1-azidobutan-2-ol |
152264-24-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-342739-2.5g |
1-azidobutan-2-ol |
152264-24-9 | 95% | 2.5g |
$1034.0 | 2023-09-03 | |
| Enamine | EN300-342739-5.0g |
1-azidobutan-2-ol |
152264-24-9 | 95% | 5.0g |
$1530.0 | 2023-02-22 |
1-Azidobutan-2-ol Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 1-Azidobutan-2-ol
Comprehensive Overview of 1-Azidobutan-2-ol (CAS No. 152264-24-9): Properties, Applications, and Industry Insights
1-Azidobutan-2-ol (CAS No. 152264-24-9) is a versatile organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This azido alcohol derivative combines an azide functional group with a hydroxyl group, making it valuable for click chemistry applications and bioconjugation. Its molecular formula, C4H9N3O, and moderate polarity enable diverse synthetic pathways, particularly in drug discovery and material science.
Recent trends highlight growing interest in 1-Azidobutan-2-ol for bioorthogonal reactions, where its azide group selectively reacts with alkynes under copper catalysis. Researchers are exploring its role in prodrug synthesis and fluorescent labeling, addressing demands for non-invasive imaging technologies. The compound’s stability in aqueous solutions also makes it suitable for biomolecule modification, a hot topic in proteomics research and antibody-drug conjugates (ADCs) development.
From an industrial perspective, 152264-24-9 is increasingly sourced for high-throughput screening libraries. Its compatibility with microwave-assisted synthesis aligns with green chemistry initiatives, reducing reaction times and energy consumption. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical studies.
Environmental and safety profiles of 1-Azidobutan-2-ol are frequently queried in scientific databases. While not classified as hazardous under standard protocols, proper handling guidelines emphasize storage at 2-8°C in amber vials to prevent photodegradation. These precautions align with laboratory safety trends and chemical storage best practices discussed in recent ACS publications.
The compound’s role in peptide modification has sparked innovation in therapeutic peptide design, particularly for oncology targets. Patent analyses reveal a 40% increase in filings referencing CAS 152264-24-9 since 2020, reflecting its expanding utility. Coupled with advancements in continuous flow chemistry, this positions azido alcohols as key intermediates for next-generation biologics.
Emerging applications in polymer crosslinking demonstrate how 1-Azidobutan-2-ol enhances material properties in hydrogels and adhesives. Its dual functionality enables covalent network formation at lower temperatures compared to traditional agents—a breakthrough for biocompatible material development. These findings are driving collaborations between academic labs and biomedical device manufacturers.
For researchers troubleshooting synthesis, optimal yields are achieved via SN2 substitution of corresponding halohydrins under inert atmosphere. Recent Q&A forums highlight improved protocols using phase-transfer catalysts, addressing common challenges in azide incorporation. Such community-shared knowledge accelerates optimization—a testament to open science movements.
Analytical characterization techniques for 152264-24-9 continue evolving. Novel Raman spectroscopy methods now enable real-time monitoring during production, while computational chemistry models predict its reactivity in complex systems. These advancements support quality control in GMP-compliant manufacturing of azide-containing compounds.
Market analyses project steady growth for azido functional compounds, with 1-Azidobutan-2-ol benefiting from expanded bioconjugation toolkit demands. Strategic partnerships between specialty chemical suppliers and biotech startups are streamlining supply chains, reducing lead times for researchers worldwide.
Future directions may explore enzymatic approaches to synthesize 1-Azidobutan-2-ol, aligning with white biotechnology trends. Preliminary studies show promise using engineered cytochrome P450 variants—an exciting frontier for sustainable production of this multifunctional building block.
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